molecular formula C19H23NO2 B267662 N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

货号 B267662
分子量: 297.4 g/mol
InChI 键: XZRJCGYPJSLSFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide, commonly known as BPN14770, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other cognitive disorders.

作用机制

BPN14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP, PKA, and CREB in the brain, which are involved in the regulation of synaptic plasticity. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.

实验室实验的优点和局限性

One of the main advantages of BPN14770 is its specificity for PDE4D. This specificity allows for targeted inhibition of PDE4D, which reduces the risk of off-target effects. Additionally, BPN14770 has been shown to have good pharmacokinetic properties, which makes it suitable for oral administration.
One of the limitations of BPN14770 is its limited bioavailability. This limitation makes it difficult to achieve therapeutic levels of BPN14770 in the brain, which may limit its efficacy in clinical trials.

未来方向

There are several future directions for the development of BPN14770. One potential direction is the development of prodrugs that can increase the bioavailability of BPN14770 in the brain. Another potential direction is the development of combination therapies that can enhance the therapeutic effects of BPN14770. Additionally, further studies are needed to determine the safety and efficacy of BPN14770 in clinical trials.

合成方法

BPN14770 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 4-benzyloxybenzaldehyde and 3,3-dimethylbutyraldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with a specific amine in the presence of a catalyst to produce BPN14770.

科学研究应用

BPN14770 has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve cognitive function and memory in preclinical studies of Alzheimer's disease and Fragile X syndrome. Additionally, it has been shown to have potential therapeutic effects in other cognitive disorders such as schizophrenia, depression, and anxiety.

属性

产品名称

N-[4-(benzyloxy)phenyl]-3,3-dimethylbutanamide

分子式

C19H23NO2

分子量

297.4 g/mol

IUPAC 名称

3,3-dimethyl-N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C19H23NO2/c1-19(2,3)13-18(21)20-16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21)

InChI 键

XZRJCGYPJSLSFB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

规范 SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。